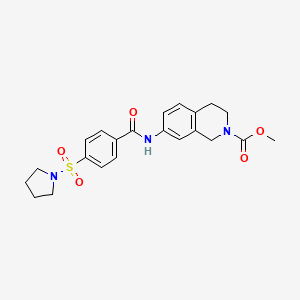

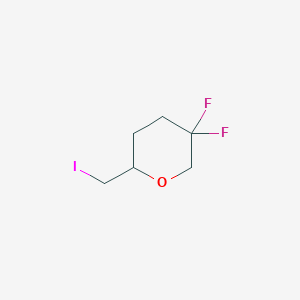

methyl 7-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 7-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.

BenchChem offers high-quality methyl 7-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 7-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Piperidine derivatives, including the compound , serve as crucial building blocks in drug development. Their structural versatility allows for modifications that can enhance pharmacological properties. Researchers explore the synthesis of substituted piperidines to create novel drug candidates. The piperidine moiety often contributes to receptor binding, metabolic stability, and bioavailability .

Spiropiperidines in Organic Synthesis

Spiropiperidines, a class of piperidine derivatives, find applications in organic synthesis. They participate in diverse reactions, such as cycloadditions, annulations, and multicomponent reactions. Researchers utilize these reactions to construct complex molecules efficiently .

Condensed Piperidines: Bridging Rings

Condensed piperidines, formed by fusing the piperidine ring with other heterocycles, offer unique structural motifs. These compounds play a role in natural product synthesis and drug discovery. Their bridged ring systems contribute to diverse biological activities .

Piperidinones: Bioactive Scaffolds

Piperidinones, which contain a ketone group within the piperidine ring, exhibit interesting biological properties. Researchers explore their synthesis and evaluate their potential as drug leads. These compounds often interact with enzymes, receptors, or ion channels .

Biological Evaluation of Piperidine-Containing Compounds

Scientists investigate the biological activity of synthetic and natural piperidines. This includes assessing their effects on cellular processes, binding affinity to specific targets, and potential therapeutic applications. Piperidine-containing compounds have been explored for antiviral, anticancer, and anti-inflammatory activities .

Hydrogenation and Reduction Reactions

Researchers employ hydrogenation and reduction methods to access various piperidine derivatives. For instance, palladium and rhodium-catalyzed hydrogenation can lead to (cyclo)alkylpiperidines. These efficient synthetic routes contribute to drug discovery efforts .

Mécanisme D'action

Target of Action

It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring is a common feature in many bioactive molecules with target selectivity .

Mode of Action

The pyrrolidine ring and its derivatives, including this compound, are known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

The pyrrolidine ring is a key component in many bioactive molecules that interact with various biochemical pathways .

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities .

Action Environment

Such factors can significantly impact the effectiveness of many compounds, including those with a pyrrolidine ring .

Propriétés

IUPAC Name |

methyl 7-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S/c1-30-22(27)24-13-10-16-4-7-19(14-18(16)15-24)23-21(26)17-5-8-20(9-6-17)31(28,29)25-11-2-3-12-25/h4-9,14H,2-3,10-13,15H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFHKOCNKUEPRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Chlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2745834.png)

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-1-(3-methoxyphenyl)ethanone](/img/structure/B2745836.png)

![N-(3-(difluoromethoxy)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2745839.png)

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-cyclopropylethan-1-one](/img/structure/B2745841.png)

![1-(4-fluorobenzyl)-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2745848.png)

![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2745855.png)

![2,4-dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B2745857.png)